REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([CH3:13])=[N:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:10][C:8]1[C:7]([CH3:13])=[N:6][N:5]([CH2:4][CH2:3][OH:2])[CH:9]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
297 mg
|
Type
|
reactant
|
Smiles
|
COC(CN1N=C(C(=C1)[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
reagent
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring 2 h at rt, (1.5 ml, 1.5 mmol),
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirring 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
(2 ml, 2 mmol) and the reaction mixture was stirred 17 h at rt
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
before being quenched with water
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid washed with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude brown solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NN(C1)CCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |